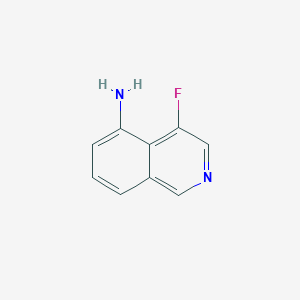
4-Fluoroisoquinolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoroisoquinolin-5-amine is a versatile chemical compound with the molecular formula C₉H₇FN₂ It is a fluorinated derivative of isoquinoline, which is a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroisoquinolin-5-amine typically involves the reduction of 4-fluoro-5-nitroisoquinoline. The process can be carried out using hydrogen chloride and tin(II) chloride in water at 0°C, followed by heating under reflux conditions for 12 hours. The resulting product is then treated with sodium hydroxide in water to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reduction and purification techniques as described above, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoroisoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluoroisoquinoline-5-sulfonyl halide or its salts.
Reduction: The compound itself is typically synthesized through the reduction of its nitro precursor.
Substitution: It can participate in substitution reactions, particularly involving the amino group.
Common Reagents and Conditions:
Oxidation: Sulfuric anhydride and halogenating reagents are commonly used.
Reduction: Hydrogen chloride and tin(II) chloride are used for the reduction of the nitro group.
Substitution: Various electrophiles can be used to substitute the amino group under appropriate conditions.
Major Products:
Oxidation: 4-Fluoroisoquinoline-5-sulfonyl halide.
Reduction: this compound itself.
Substitution: Depending on the electrophile used, various substituted derivatives can be formed.
Scientific Research Applications
4-Fluoroisoquinolin-5-amine is utilized in several scientific research areas:
Mechanism of Action
like other fluorinated compounds, it is believed to interact with molecular targets through its fluorine atom, which can influence the compound’s electronic properties and binding affinity to biological targets . The pathways involved may include interactions with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 4-Fluoroisoquinoline
- 4-Fluoroisoquinolin-8-amine
- 1-Chloro-4-fluoroisoquinolin-5-amine
- 1-Chloro-4-fluoroisoquinoline
Comparison: 4-Fluoroisoquinolin-5-amine is unique due to the presence of both a fluorine atom and an amino group on the isoquinoline ring. This combination imparts distinct chemical and biological properties compared to other fluorinated isoquinolines. For instance, the amino group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological targets, which is not observed in compounds lacking this functional group.
Properties
IUPAC Name |
4-fluoroisoquinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUBMVBAMAKLFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2665271.png)
![Ethyl 5-(2-ethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2665273.png)

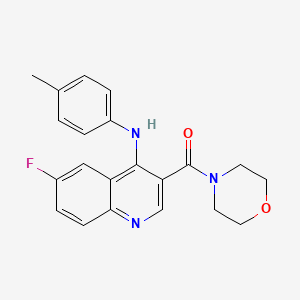
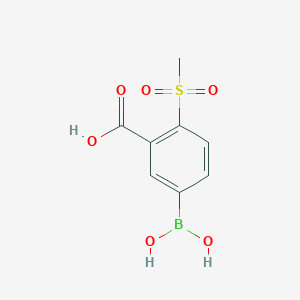
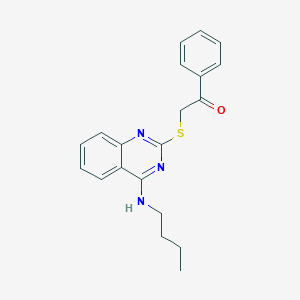
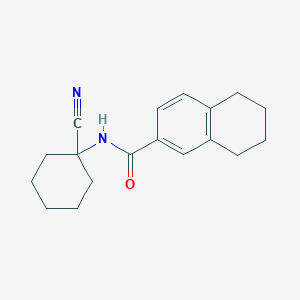
![4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole](/img/structure/B2665283.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2665286.png)
![1-(2-Bromobenzo[D]Thiazol-6-yl)Ethanone](/img/structure/B2665291.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2665292.png)
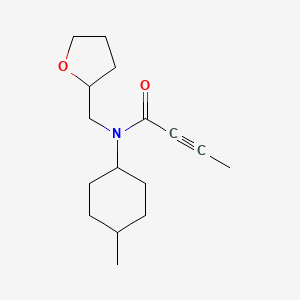
![3-(2-Thienyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2665294.png)
